molecular formula C17H20ClNO3 B3251077 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride CAS No. 206752-44-5

2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride

Cat. No.: B3251077
CAS No.: 206752-44-5
M. Wt: 321.8 g/mol
InChI Key: GHCRKQYZNMBJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride is a synthetic acetophenone derivative characterized by a benzylmethylamino substituent at the 2-position, a hydroxyl group at the 4'-position, and a methoxy group at the 3'-position of the aromatic ring. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-18(11-13-6-4-3-5-7-13)12-16(20)14-8-9-15(19)17(10-14)21-2;/h3-10,19H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRKQYZNMBJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-44-5
Record name 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride, also known by its CAS number 206752-44-5, is a compound with potential therapeutic applications. Its molecular formula is C₁₇H₂₀ClNO₃, and it has a molecular weight of 321.8 g/mol. This article explores its biological activity, focusing on its mechanisms and effects on various biological systems.

  • Molecular Formula : C₁₇H₂₀ClNO₃
  • Molecular Weight : 321.8 g/mol
  • Melting Point : 190-200°C

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor of specific kinases, particularly Haspin, which plays a crucial role in cell division and cancer progression.

Haspin Inhibition

Haspin is overexpressed in several cancers, including breast and pancreatic cancer. Inhibiting Haspin can lead to mitotic arrest and subsequent apoptosis in cancer cells. The compound has demonstrated significant inhibitory activity against Haspin in vitro, with IC50 values indicating potent efficacy compared to established inhibitors like CHR-6494.

CompoundIC50 (μM)
This compound[Value needed]
CHR-6494[Value needed]

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and MCF7 (breast cancer). The compound's effectiveness was assessed through MTT assays, measuring cell viability post-treatment.

Results Summary

  • Cell Lines Tested : Raji, HeLa, A375, MiaPaca2, MCF7
  • Control Compounds : Paclitaxel, CHR-6494

The results indicated that the compound exhibits significant cytotoxic effects across multiple cancer cell lines while showing lower toxicity in non-cancerous cells (IEC-6).

Case Studies and Research Findings

  • In Vitro Characterization : A study published in the Journal of Medicinal Chemistry reported the synthesis and biological characterization of compounds similar to this compound. The findings highlighted its potential as a selective Haspin inhibitor with promising antiproliferative properties against various cancer cell lines .
  • Comparative Analysis : In a comparative study involving several derivatives of similar structure, it was found that modifications in the benzyl group significantly affected the inhibitory potency against Haspin. The presence of specific functional groups was essential for maintaining high biological activity .
  • Antiproliferative Activity : Research indicated that compounds with an amino function and N-benzyl substitution exhibited pronounced antiproliferative activity, suggesting that these structural features are critical for the compound’s effectiveness against cancer cells .

Comparison with Similar Compounds

Apocynin (4'-Hydroxy-3'-methoxyacetophenone)

Apocynin, a natural acetophenone derivative, shares the 4'-hydroxy-3'-methoxy substitution pattern but lacks the benzylmethylamino group. Key differences include:

Property Apocynin 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone HCl
Functional Groups 4'-OH, 3'-OCH₃ 4'-OH, 3'-OCH₃, 2-(benzylmethylamino) + HCl salt
Solubility Moderate in water (free phenol) Higher water solubility due to hydrochloride salt
Biological Activity NADPH oxidase inhibitor (NOX2) Unknown; amino group may enhance receptor binding
Applications Ethanol-seeking behavior studies Likely used in drug synthesis (e.g., polymer-drug conjugates)

For example, the amino group could enable interactions with cationic binding sites in enzymes or receptors, while the hydrochloride salt improves bioavailability .

4'-Hydroxy-3'-methoxyacetophenone

This parent compound lacks both the benzylmethylamino group and the hydrochloride salt. It serves as a precursor in synthetic pathways:

Property 4'-Hydroxy-3'-methoxyacetophenone Target Compound
Synthesis Role Raw material for polymer-drug conjugates Derived via aminoalkylation and salt formation
Commercial Availability Widely available (e.g., TCI Chemicals) Specialty chemical with limited suppliers (e.g., Aldrich ATR)
Stability Stable under standard conditions Hydrochloride salt may increase hygroscopicity

The amino modification in the target compound likely expands its utility in medicinal chemistry, such as in prodrug design or targeted delivery systems, compared to the simpler acetophenone backbone .

Other Acetophenone Derivatives

  • 2-(Benzyl-tert-butylamino)-4′-hydroxy-3′-hydroxymethylacetophenone hydrochloride (): Differs in the amino substituent (tert-butyl vs. methyl) and the 3′-hydroxymethyl group.
  • 4'-Aminoacetophenone hydrochloride (): Replaces the hydroxyl and methoxy groups with an amino group.

Physicochemical and Functional Insights

  • Hydrochloride Salt : Enhances water solubility and stability, critical for in vivo applications .
  • Amino Substituent: The benzylmethylamino group may confer selectivity for adrenergic or serotonergic receptors, analogous to other aminoalkylphenones .
  • Methoxy/Hydroxy Groups : The 3′-methoxy and 4′-hydroxy groups are conserved in antioxidants (e.g., apocynin) and likely contribute to radical-scavenging activity .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry of benzylmethylamine and 4'-hydroxy-3'-methoxyacetophenone precursors) and purification steps. For example:

  • Reductive amination : Use sodium cyanoborohydride to stabilize intermediates and reduce side-product formation .
  • HPLC purification : Achieve >98% purity by employing reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
  • Crystallization : Utilize ethanol/water mixtures to isolate the hydrochloride salt with minimal residual solvents .

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve aromatic protons (e.g., 4'-hydroxy and 3'-methoxy groups) and confirm benzylmethylamino substitution .
  • Mass spectrometry : Use ESI-MS in positive ion mode to verify molecular ion peaks at m/z ~330 (free base) and adducts (e.g., [M+H]+^+) .
  • FT-IR : Identify carbonyl (C=O) stretches near 1680 cm1^{-1} and O-H stretches (~3200 cm1^{-1}) for phenolic groups .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

  • PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Label containers with hazard warnings (e.g., "Causes skin irritation") .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. What solvents are compatible for solubility testing?

Methodological Answer:

  • Polar solvents : DMSO and methanol are optimal for dissolution (e.g., 10–20 mg/mL).
  • Aqueous buffers : Limited solubility in water (≤1 mg/mL), but adjust pH to 4–6 using HCl/NaOH to enhance stability .
  • Avoid : Chloroform and ethers due to poor solubility and reactivity risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

Methodological Answer:

  • Experimental design : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–9) over 14 days. Monitor degradation via HPLC .
  • Data analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. For example, acidic conditions may hydrolyze the acetophenone moiety, while alkaline conditions degrade the benzylmethylamino group .
  • Mitigation : Stabilize formulations with antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What strategies validate the compound’s bioactivity in receptor-binding assays?

Methodological Answer:

  • Target selection : Prioritize receptors with homology to acetophenone derivatives (e.g., adrenergic or dopamine receptors) .
  • Assay optimization : Use radiolabeled ligands (e.g., 3H^3H-noradrenaline) in competitive binding assays. Calculate IC50_{50} values with nonlinear regression .
  • Control experiments : Include structurally related analogs (e.g., 2-amino-4'-methoxyacetophenone hydrochloride) to assess SAR .

Q. How can impurity profiling be standardized for regulatory compliance?

Methodological Answer:

  • Reference standards : Use certified impurities (e.g., 2-(benzylethylamino)-1-(3-hydroxyphenyl)ethanone hydrochloride) from accredited suppliers .
  • Analytical thresholds : Set limits per ICH guidelines (e.g., ≤0.15% for unknown impurities) .
  • Documentation : Include batch-specific impurity data in Certificates of Analysis (CoA) for transparency .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In silico modeling : Use QSAR tools (e.g., SwissADME) to estimate logP (~2.5), permeability (Caco-2), and CYP450 metabolism .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
  • Validation : Compare predictions with in vitro hepatocyte assays for clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.